![molecular formula C13H15N3O B4441797 N-(2,3,4,9-tetrahydro-1H-carbazol-6-yl)urea](/img/structure/B4441797.png)
N-(2,3,4,9-tetrahydro-1H-carbazol-6-yl)urea
Overview
Description
N-(2,3,4,9-tetrahydro-1H-carbazol-6-yl)urea, also known as THCU, is a synthetic compound that has gained attention in the scientific community due to its potential therapeutic applications. THCU belongs to the family of carbazole-derived compounds, which have been extensively studied for their pharmacological properties.
Mechanism of Action
The mechanism of action of N-(2,3,4,9-tetrahydro-1H-carbazol-6-yl)urea is not yet fully understood. However, it is believed to exert its pharmacological effects by modulating various signaling pathways in the body. N-(2,3,4,9-tetrahydro-1H-carbazol-6-yl)urea has been found to inhibit the activity of certain enzymes and receptors, which play a role in inflammation and tumor growth.
Biochemical and Physiological Effects:
N-(2,3,4,9-tetrahydro-1H-carbazol-6-yl)urea has been shown to have a range of biochemical and physiological effects. It has been found to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. N-(2,3,4,9-tetrahydro-1H-carbazol-6-yl)urea has also been found to induce apoptosis in cancer cells, which makes it a potential anti-cancer agent. Additionally, N-(2,3,4,9-tetrahydro-1H-carbazol-6-yl)urea has been found to have antioxidant properties, which may be beneficial in the treatment of various diseases.
Advantages and Limitations for Lab Experiments
One of the major advantages of N-(2,3,4,9-tetrahydro-1H-carbazol-6-yl)urea is that it can be easily synthesized in a laboratory setting. This makes it readily available for further research and development. However, one of the limitations of N-(2,3,4,9-tetrahydro-1H-carbazol-6-yl)urea is that its mechanism of action is not yet fully understood. This makes it difficult to optimize its therapeutic potential.
Future Directions
There are several future directions for the research and development of N-(2,3,4,9-tetrahydro-1H-carbazol-6-yl)urea. One potential application is in the treatment of inflammatory diseases such as rheumatoid arthritis and Crohn's disease. Additionally, N-(2,3,4,9-tetrahydro-1H-carbazol-6-yl)urea may have potential as an anti-cancer agent, particularly in the treatment of breast and lung cancers. Further research is needed to fully understand the mechanism of action of N-(2,3,4,9-tetrahydro-1H-carbazol-6-yl)urea and to optimize its therapeutic potential.
Scientific Research Applications
N-(2,3,4,9-tetrahydro-1H-carbazol-6-yl)urea has been found to exhibit a range of biological activities, including anti-inflammatory, anti-tumor, and anti-oxidant properties. These properties make it a promising candidate for the development of novel therapeutics. In recent years, several studies have been conducted to explore the potential applications of N-(2,3,4,9-tetrahydro-1H-carbazol-6-yl)urea in various fields of medicine.
properties
IUPAC Name |
6,7,8,9-tetrahydro-5H-carbazol-3-ylurea | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3O/c14-13(17)15-8-5-6-12-10(7-8)9-3-1-2-4-11(9)16-12/h5-7,16H,1-4H2,(H3,14,15,17) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
APEKMQPTADUBPH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C3=C(N2)C=CC(=C3)NC(=O)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N3O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.28 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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